Dibenzo[b,d]furan-3-carbonitrile

OLED PhOLED Triplet Energy

Sourcing regiospecific OLED building blocks with verified purity often delays R&D timelines. Dibenzo[b,d]furan-3-carbonitrile directly addresses the need for electron-deficient intermediates in high-performance host materials. This specific 3-carbonitrile isomer enables critical structure-property tuning for charge transport. - Enables synthesis of mBFCzCN hosts achieving 21.2% EQE (green PhOLEDs) and 19.0% EQE (blue PhOLEDs). - Key precursor for 1DBF-2CNCZ, facilitating blue TADF OLEDs with an LT75 of 31 hours at 500 cd/m². - Regiochemically pure scaffold for optimizing HOMO/LUMO levels in next-gen display research.

Molecular Formula C13H7NO
Molecular Weight 193.2 g/mol
CAS No. 29021-90-7
Cat. No. B3257508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,d]furan-3-carbonitrile
CAS29021-90-7
Molecular FormulaC13H7NO
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N
InChIInChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H
InChIKeyUAWKBKHHKGFTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,d]furan-3-carbonitrile: Technical Specifications & Research Applications


Dibenzo[b,d]furan-3-carbonitrile (CAS 29021-90-7) is a fused heterocyclic aromatic compound with the molecular formula C13H7NO and a molecular weight of 193.2 g/mol . It is characterized by a dibenzofuran core substituted with a nitrile (-CN) group at the 3-position. This structural motif is frequently employed as a building block or intermediate in the synthesis of materials for organic electronics, particularly organic light-emitting diodes (OLEDs), and as a versatile scaffold in pharmaceutical research .

Why Dibenzo[b,d]furan-3-carbonitrile Cannot Replace Unfunctionalized Dibenzofuran


While dibenzofuran provides the core aromatic and heterocyclic structure, the addition of a carbonitrile group at the 3-position in dibenzo[b,d]furan-3-carbonitrile introduces a strong electron-withdrawing character and a reactive site for further functionalization . This modification fundamentally alters the compound's electronic properties, solubility, and reactivity compared to its unsubstituted analog. In applications such as OLED host materials, this difference is critical for tuning energy levels (HOMO/LUMO) and charge transport properties, making the nitrile derivative a distinct and non-interchangeable building block [1].

Quantitative Performance Evidence: Dibenzo[b,d]furan-3-carbonitrile in OLED Hosts


High Triplet Energy in Phosphorescent OLEDs

Derivatives of dibenzo[b,d]furan-3-carbonitrile, when incorporated into bipolar host materials like mBFCzCN and dBFCzCN, exhibit high triplet energies. The mBFCzCN compound, which contains a cyanocarbazole unit connected to the dibenzofuran core, was reported to have a triplet energy of 2.78 eV, which is higher than that of the dBFCzCN analog (2.68 eV) [1]. This high triplet energy is crucial for confining triplet excitons on the phosphorescent emitter in blue and green PhOLEDs.

OLED PhOLED Triplet Energy

High External Quantum Efficiency in PhOLEDs

Phosphorescent OLEDs (PhOLEDs) fabricated using the mBFCzCN host, a derivative of dibenzo[b,d]furan-3-carbonitrile, demonstrated high external quantum efficiencies (EQE) of 19.0% for blue devices and 21.2% for green devices [1]. This performance is attributed to the material's high triplet energy and good bipolar charge transporting properties.

OLED PhOLED External Quantum Efficiency

Improved Device Lifetime in Blue TADF OLEDs

Blue thermally activated delayed fluorescence (TADF) OLEDs using the host material 1DBF-2CNCZ, which is derived from a dibenzofuran-carbonitrile unit, demonstrated a device lifetime (LT75) of 31 hours at an initial luminance of 500 cd/m² when used in a mixed host system with mCBP [1]. This represents a significant improvement in stability for blue TADF devices, which are notoriously short-lived.

OLED TADF Device Lifetime

High-Impact Application Scenarios for Dibenzo[b,d]furan-3-carbonitrile


High-Efficiency Blue & Green PhOLED Displays

Procurement of dibenzo[b,d]furan-3-carbonitrile as a precursor for synthesizing high-triplet-energy bipolar host materials like mBFCzCN is justified for R&D in next-generation smartphone and television displays. The resulting host materials have demonstrated external quantum efficiencies of up to 21.2% in green PhOLEDs and 19.0% in blue PhOLEDs, metrics that are directly linked to superior display brightness and power efficiency .

Long-Lifetime Blue TADF OLEDs for Lighting & Displays

The compound is a critical intermediate for synthesizing electron-transporting host materials such as 1DBF-2CNCZ. This derivative has been shown to enable blue TADF OLEDs with an LT75 lifetime of 31 hours at 500 cd/m², addressing one of the most significant challenges in commercializing blue TADF technology . Procurement should be prioritized for projects focused on overcoming the stability limitations of current blue OLED materials.

Regioisomeric Effects in Bipolar Host Materials

The 3-carbonitrile substitution pattern on the dibenzofuran core provides a specific regioisomer for structure-property relationship (SPR) studies. Research has shown that the position of the substituent significantly impacts the photophysical and electroluminescence properties of the resulting host materials . Procuring this specific isomer is essential for academic and industrial labs conducting fundamental research to optimize charge transport and device performance in OLEDs.

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